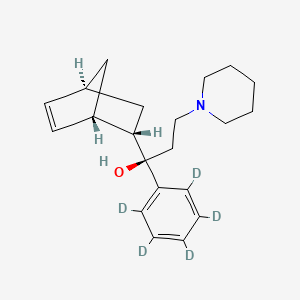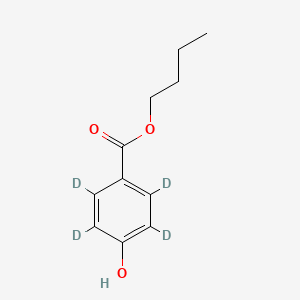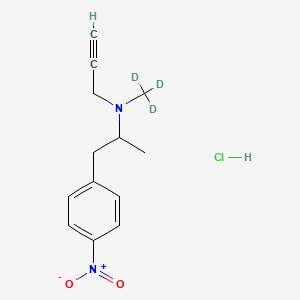
N-Desmethyl Azelastine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Azelastine-d4: is a deuterium-labeled analogue of N-Desmethyl Azelastine, which is the main phase I metabolite of Azelastine . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound. This compound is primarily used in scientific research, particularly in the fields of pharmacology and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Azelastine-d4 involves the deuterium labeling of N-Desmethyl Azelastine. The process typically includes the incorporation of stable heavy isotopes of hydrogen into the drug molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and consistency of the product. The process includes strict process parameter control and quality assurance measures to meet the standards required for scientific research.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Azelastine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine their structure and properties .
Scientific Research Applications
Chemistry: In chemistry, N-Desmethyl Azelastine-d4 is used as a reference standard for the identification and quantification of N-Desmethyl Azelastine in various samples . It is also used in studies involving the synthesis and characterization of deuterium-labeled compounds .
Biology: In biological research, this compound is used to study metabolic pathways and the pharmacokinetics of Azelastine . It helps researchers understand how the drug is metabolized and excreted in the body .
Medicine: In medicine, this compound is used in drug development and clinical research to evaluate the efficacy and safety of Azelastine and its metabolites . It is also used in studies involving drug interactions and the development of new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in quality control and regulatory compliance to ensure the consistency and purity of Azelastine-containing products . It is also used in the development of new formulations and drug delivery systems .
Mechanism of Action
N-Desmethyl Azelastine-d4 exerts its effects by antagonizing the actions of histamine at the histamine H1 receptor . This action results in the relief of histamine-mediated allergy symptoms, such as itching, sneezing, and nasal congestion . The compound’s deuterium labeling can affect its pharmacokinetic and metabolic profiles, potentially leading to differences in its absorption, distribution, metabolism, and excretion compared to non-labeled analogues .
Comparison with Similar Compounds
- N-Desmethyl Azelastine
- Azelastine
- Deuterium-labeled analogues of other antihistamines
Uniqueness: N-Desmethyl Azelastine-d4 is unique due to its deuterium labeling, which can significantly affect its pharmacokinetic and metabolic profiles . This property makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics . Compared to its non-labeled analogue, N-Desmethyl Azelastine, the deuterium-labeled version provides more precise and accurate data in research applications .
Properties
Molecular Formula |
C21H22ClN3O |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(2,2,7,7-tetradeuterioazepan-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2/i12D2,13D2 |
InChI Key |
WRYCMIFVXDQIKN-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C1(CCC(CC(N1)([2H])[2H])N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[2H] |
Canonical SMILES |
C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)










![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)


